molecular formula C14H17F3O B7847641 Cyclohexyl(4-(trifluoromethyl)phenyl)methanol

Cyclohexyl(4-(trifluoromethyl)phenyl)methanol

Cat. No.: B7847641
M. Wt: 258.28 g/mol
InChI Key: IVKRYFOJKOUTKR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Synthetic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The trifluoromethyl (-CF3) group, in particular, is a key functional group in modern medicinal chemistry. mdpi.comwikipedia.org Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nbinno.comtandfonline.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life for pharmaceuticals. nbinno.com Consequently, fluorinated compounds are integral to the development of new therapeutic agents.

The presence of the trifluoromethyl group can influence a molecule's pharmacokinetic profile by improving its ability to cross biological membranes. nbinno.com This is a critical factor in drug design, aiming to ensure that an active compound reaches its target in the body. Furthermore, the strategic placement of a trifluoromethyl group can alter the electronic properties of a molecule, fine-tuning its interactions with biological targets. nbinno.com

Contextualization of Cyclohexyl(4-(trifluoromethyl)phenyl)methanol within Advanced Organic Synthesis Paradigms

The synthesis of chiral alcohols, such as this compound, is a central theme in modern organic chemistry. mdpi.comencyclopedia.pub The development of stereoselective synthetic methods is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. mdpi.com Advanced synthesis paradigms for producing such compounds include catalytic asymmetric synthesis, which employs chiral catalysts to create a specific stereoisomer. encyclopedia.pubacs.org

Biocatalysis, utilizing enzymes like alcohol dehydrogenases, has also emerged as a powerful and environmentally friendly approach for the asymmetric synthesis of chiral alcohols. rsc.orgnih.gov These enzymatic methods can offer high enantioselectivity under mild reaction conditions. nih.gov Additionally, modern synthetic strategies for the formation of benzylic alcohols involve the selective oxidation of C-H bonds, a challenging yet highly desirable transformation that avoids the need for pre-functionalized starting materials. nih.govacs.org The synthesis of fluorinated organic compounds often requires specialized methods due to the unique reactivity of fluorine-containing reagents. rsc.orgacs.orglew.ro The preparation of molecules like this compound would likely leverage these advanced synthetic techniques to control stereochemistry and efficiently install the trifluoromethyl group. mdpi.com

Overview of Contemporary Research Trajectories for the Chemical Compound

While specific research articles focusing solely on this compound are not abundant, its structural motifs suggest its primary role as a key building block in the synthesis of more complex molecules. The combination of a chiral benzylic alcohol, a trifluoromethyl-substituted aromatic ring, and a cyclohexyl group makes it a valuable intermediate for creating compounds with potential applications in pharmaceuticals and agrochemicals.

A closely related isomer, (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol, has been cited in patent literature as an intermediate in the synthesis of pharmaceutically active compounds. This indicates that the primary research trajectory for compounds of this class is their use in drug discovery and development programs. The cyclohexyl moiety can contribute to the lipophilicity and binding interactions of a final drug molecule, while the trifluoromethylphenylmethanol core provides a platform for further chemical modifications. Therefore, contemporary research involving this compound is likely to be found within the context of larger synthetic campaigns aimed at producing novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-[4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10,13,18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKRYFOJKOUTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Cyclohexyl 4 Trifluoromethyl Phenyl Methanol and Its Analogues

Established Synthetic Pathways to Cyclohexyl(4-(trifluoromethyl)phenyl)methanol

Established synthetic routes provide reliable methods for the preparation of this compound. These pathways often begin with commercially available precursors and employ well-understood reaction mechanisms to build the target structure.

Reductive methods are a cornerstone in the synthesis of alcohols from carbonyl compounds. For this compound, this typically involves the reduction of the corresponding ketone, cyclohexyl(4-(trifluoromethyl)phenyl)methanone.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can convert carboxylic acids and esters directly to primary alcohols. A documented synthesis for the related isomer, (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol, involves the reduction of 4-cyclohexyl-3-trifluoromethyl-benzoic acid with LiAlH₄ in a toluene/THF solvent mixture. google.com This approach is highly effective, though it requires careful handling due to the high reactivity of LiAlH₄.

Sodium Borohydride (NaBH₄): As a milder and more selective reducing agent, NaBH₄ is ideal for the reduction of aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.compressbooks.pub It is the reagent of choice for converting cyclohexyl(4-(trifluoromethyl)phenyl)methanone to the desired secondary alcohol. masterorganicchemistry.com The selectivity of NaBH₄ allows for the reduction of the ketone functionality while preserving other potentially reactive groups, such as esters, that might be present elsewhere in the molecule. commonorganicchemistry.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol. quizlet.com

Table 1: Comparison of Reductive Agents for Alcohol Synthesis
Reducing AgentPrecursor Functional GroupProductKey Characteristics
Lithium Aluminum Hydride (LiAlH₄)Ketone, Aldehyde, Carboxylic Acid, EsterAlcoholVery powerful, less selective, reacts violently with water
Sodium Borohydride (NaBH₄)Ketone, AldehydeAlcoholMilder, more selective, can be used in protic solvents

The Grignard reaction is a versatile and fundamental tool for forming carbon-carbon bonds, enabling the synthesis of alcohols from carbonyl precursors. libretexts.orgcerritos.edu This method provides two primary convergent pathways to construct this compound.

Pathway A: This route involves the reaction of cyclohexylmagnesium bromide with 4-(trifluoromethyl)benzaldehyde. The nucleophilic cyclohexyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final product. libretexts.org

Pathway B: An alternative strategy is the reaction of a Grignard reagent derived from a (4-(trifluoromethyl)phenyl) halide, such as (4-(trifluoromethyl)phenyl)magnesium bromide, with cyclohexanecarboxaldehyde. This mirrors the first pathway, with the roles of the nucleophile and electrophile reversed.

Both pathways are highly effective for constructing the carbon skeleton and installing the hydroxyl group in a single synthetic operation. The choice between them often depends on the availability and cost of the starting materials.

A multi-step, yet powerful, strategy involves the introduction of the hydroxymethyl group via a nitrile intermediate. This pathway typically begins with an aryl halide.

Palladium-Catalyzed Cyanation: The first step is the conversion of an aryl halide, such as 4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene, into the corresponding nitrile. This is achieved through a palladium-catalyzed cross-coupling reaction using a cyanide source like potassium cyanide or zinc cyanide. sci-hub.stmit.edu Modern methods have even developed protocols using less toxic cyanide sources like K₄[Fe(CN)₆]. nih.gov The use of palladium catalysts with specific phosphine (B1218219) ligands allows for the efficient cyanation of a wide range of aryl chlorides and bromides. sci-hub.stmit.edu Additives such as ZnBr₂ can facilitate the reaction and eliminate induction periods. nih.gov

Conversion of Nitrile to Alcohol: Once the aryl nitrile is formed, it can be converted to the target alcohol. A common method involves a Grignard reaction with the nitrile to form a ketone intermediate after hydrolysis, which is then reduced to the alcohol as described in section 2.1.1. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, which is subsequently reduced to the primary alcohol using a strong reducing agent like LiAlH₄.

This pathway offers flexibility in building complex molecules, as the nitrile group is a versatile synthetic handle.

The Kumada–Corriu coupling is a transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organic halide and a Grignard reagent, typically using a nickel or palladium catalyst. organic-chemistry.org This reaction is particularly useful for creating the bond between the aryl and cyclohexyl rings in the target molecule's scaffold.

A plausible synthetic sequence involves the coupling of cyclohexylmagnesium bromide with an aryl halide containing the trifluoromethyl group, for example, 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. The nickel catalyst facilitates the formation of the cyclohexyl-phenyl bond. organic-chemistry.orgnih.gov The resulting intermediate, which now possesses the complete carbon skeleton, would then undergo a subsequent transformation, such as hydrolysis or substitution, to convert the bromomethyl group into the final hydroxymethyl functionality. This method is valued for its efficiency in constructing sterically hindered biaryl systems and its broad substrate scope. nih.gov

Chemo- and Regioselective Synthesis of this compound Scaffolds

Achieving the correct arrangement of substituents on the benzene (B151609) ring—regioselectivity—is critical. The synthesis must selectively produce the desired isomer, for instance, with the cyclohexyl group at position 4 and the trifluoromethyl group at position 3, relative to the methanol group.

Strategies to control regioselectivity often rely on the directing effects of substituents already present on the aromatic ring during electrophilic or nucleophilic substitution reactions. For instance, the synthesis of trifluoromethyl-substituted pyrazole (B372694) derivatives has been shown to proceed with high regioselectivity depending on the nature of the starting materials. scispace.com Organocatalytic benzannulation reactions have also been developed to achieve highly chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes. rsc.org Furthermore, specific methods for the regioselective C-H trifluoromethylation of aromatic compounds have been developed, utilizing steric protection or electronic activation to direct the incoming group to the desired position. nih.gov These principles are applied to ensure the precise construction of the this compound scaffold.

Asymmetric Synthesis and Chiral Induction in this compound Formation

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively, which is often crucial for biological applications.

The primary strategy for the asymmetric synthesis of this alcohol is the enantioselective reduction of the prochiral precursor, cyclohexyl(4-(trifluoromethyl)phenyl)methanone. wikipedia.org This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

Catalytic Asymmetric Reduction: Transition metal catalysts featuring chiral ligands are highly effective for this transformation. For example, Noyori-type ruthenium catalysts with chiral diamine ligands (e.g., TsDPEN) are well-known for the asymmetric transfer hydrogenation of ketones using formic acid/triethylamine as the hydrogen source. stackexchange.com These systems can deliver high enantioselectivity for a broad range of ketones. nih.gov The development of nickel-catalyzed methods has also provided pathways to enantioenriched α-trifluoromethylated ketones, which are direct precursors to the chiral alcohols. acs.org Other approaches focus on the asymmetric synthesis of chiral α-trifluoromethyl alcohols through nickel-catalyzed cross-coupling reactions. nih.gov

The field of asymmetric synthesis is continually evolving, providing increasingly efficient and selective methods for obtaining enantiomerically pure chiral alcohols containing trifluoromethyl groups. acs.orgnih.gov

Enantioselective Methodologies

Achieving enantioselectivity in the synthesis of chiral alcohols like this compound often involves the asymmetric reduction of the corresponding ketone, cyclohexyl(4-(trifluoromethyl)phenyl)methanone. Iridium-catalyzed asymmetric hydrogenation stands out as a powerful method for this transformation in related systems. nih.govnih.gov Chiral Ir-N,P complexes, for instance, have been effectively used in the asymmetric hydrogenation of conjugated enones to produce chiral ketones with high enantiomeric excess (up to 96-99% ee). nih.gov While direct examples for cyclohexyl(4-(trifluoromethyl)phenyl)methanone are not prevalent, the principles are applicable. The catalyst, featuring a chiral ligand, creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer of the alcohol.

Key to this stereocontrol are noncovalent interactions, such as π-π stacking and C-H···π interactions, between the substrate and the catalyst. nih.gov These interactions help to lock the substrate into a specific orientation for hydrogen delivery.

Another approach is the cobalt-catalyzed semipinacol rearrangement of allylic alcohols, which can provide enantioenriched α-aryl ketones that are precursors to the target alcohol. chemrxiv.orgresearchgate.net This method utilizes a chiral cobalt-salen catalyst to generate a carbocation-like intermediate that rearranges with high enantioselectivity. chemrxiv.orgresearchgate.net

Method Catalyst/Reagent Substrate Type Key Feature
Asymmetric HydrogenationChiral Iridium ComplexesProchiral KetonesHigh enantioselectivity through catalyst-substrate interactions. nih.govnih.gov
Semipinacol RearrangementChiral Cobalt-Salen Catalystα,α-diarylallylic alcoholsAccess to enantioenriched α-aryl ketone precursors. chemrxiv.orgresearchgate.net

Stereochemical Control within Cyclohexane (B81311) Ring Systems

Strategies for controlling the stereochemistry of the cyclohexane ring often rely on kinetically controlled reactions where the stereochemical outcome is determined by the reaction pathway rather than the thermodynamic stability of the product. nih.gov For example, modular synthesis approaches using chain-walking catalysis can provide access to specific stereoisomers of disubstituted cyclohexanes with excellent kinetic stereocontrol. nih.gov The dynamic behavior of the cyclohexane ring, including ring-flipping, can also influence reactivity and be exploited for stereochemical control. nih.gov

Derivatization Strategies from this compound

Once synthesized, this compound can be chemically modified at its three main components: the methanol moiety, the cyclohexyl ring, and the trifluoromethylphenyl ring.

Functional Group Interconversions at the Methanol Moiety

The secondary alcohol group is a versatile handle for a variety of chemical transformations. imperial.ac.uksolubilityofthings.com These interconversions allow for the synthesis of a library of related compounds with different properties.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclohexyl(4-(trifluoromethyl)phenyl)methanone, using a range of oxidizing agents such as chromium(VI) reagents (e.g., PCC) or via Swern oxidation. imperial.ac.ukfiveable.me

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. nih.gov This is a common derivatization technique. nih.gov

Etherification: Conversion to ethers can be achieved under various conditions, for example, through Williamson ether synthesis.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles to introduce new functional groups. fiveable.meub.edu

Reaction Reagent(s) Product Functional Group
OxidationPyridinium chlorochromate (PCC), CrO3Ketone fiveable.me
EsterificationAcyl chloride, Carboxylic anhydrideEster nih.gov
TosylationTosyl chloride, pyridineTosylate
Nucleophilic SubstitutionHalide ions (after tosylation)Alkyl Halide fiveable.me

Chemical Modifications of the Cyclohexyl and Trifluoromethylphenyl Moieties

The trifluoromethyl group is a strong electron-withdrawing group that enhances the metabolic stability and binding affinity of molecules. mdpi.com While the C-F bond is very strong, the trifluoromethylphenyl group can still undergo certain modifications. mdpi.com For instance, the trifluoromethyl group can be used as a precursor for other functional groups under specific reaction conditions. rsc.org

The cyclohexane ring can also be functionalized, although this is often more challenging. Strategies may involve radical reactions or the use of organometallic reagents to introduce new substituents. acs.org The presence of substituents on the ring can direct further reactions to specific positions.

Advanced Mechanistic Investigations of Reactions Involving Cyclohexyl 4 Trifluoromethyl Phenyl Methanol

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of Cyclohexyl(4-(trifluoromethyl)phenyl)methanol can be effectively achieved via the reduction of its corresponding carboxylic acid, 4-cyclohexyl-3-(trifluoromethyl)benzoic acid. A common and potent reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). google.comgoogle.com The reaction mechanism proceeds through a well-established pathway for the reduction of carboxylic acids.

The mechanism involves two primary stages:

Deprotonation: The process begins with the deprotonation of the acidic carboxylic acid proton by the hydride reagent, which acts as a strong base. This acid-base reaction is rapid and results in the formation of a lithium carboxylate salt and hydrogen gas.

Nucleophilic Acyl Substitution and Reduction: The aluminum hydride species then coordinates to the carboxylate. A hydride ion (H⁻) is delivered to the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate, followed by a second hydride attack on the resulting aldehyde, leads to the formation of a lithium alkoxide. A final aqueous workup step protonates the alkoxide to yield the target alcohol, this compound. google.com

This synthetic route is highly efficient, though it does not establish a chiral center at the benzylic carbon, resulting in an achiral product.

Role of Catalysts and Reaction Conditions in Stereochemical and Regiochemical Outcomes

While the reduction of the corresponding benzoic acid is a direct route, it does not offer stereochemical control as the benzylic carbon is not a stereocenter. However, if the synthesis were to proceed via the asymmetric reduction of a prochiral ketone precursor, cyclohexyl(4-(trifluoromethyl)phenyl)methanone, the role of catalysts and reaction conditions would become paramount in determining the stereochemical outcome. rsc.orgru.nl

Organocatalysis provides a powerful tool for the enantioselective reduction of such prochiral ketones. acs.org Bifunctional catalysts, such as those based on a thiourea (B124793) scaffold combined with a chiral amine, are particularly effective. nih.gov

The proposed mechanism for this catalytic reduction involves a dual activation model:

The thiourea moiety of the catalyst activates the ketone's carbonyl group through hydrogen bonding, increasing its electrophilicity.

Simultaneously, the amine component of the catalyst coordinates with a borane (B79455) reducing agent (e.g., catecholborane). This complexation creates a stereochemically biased environment, facilitating the delivery of a hydride ion to one specific face (Re or Si) of the activated carbonyl. acs.orgnih.gov

The choice of catalyst, solvent, and temperature significantly influences the enantiomeric excess (ee) of the resulting secondary alcohol. Lower temperatures generally lead to higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. nih.gov

Table 1: Influence of Catalyst Structure on Enantioselective Ketone Reduction (Representative Data)
Catalyst TypeKey Structural FeatureTypical SubstrateAchieved Enantiomeric Excess (ee)Source
CBS (Corey-Bakshi-Shibata)Oxazaborolidine ringAromatic ketones>95% mdpi.com
Thiourea-Amine (Bifunctional)Chiral diamine backboneAryl alkyl ketonesup to 98% nih.gov
Chiral Phosphoric AcidBINOL-derivedAromatic ketonesVariable, often >90% rsc.org

Kinetic Isotope Effect Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org While no specific KIE studies on this compound have been published, a hypothetical study on its oxidation to the corresponding ketone can illustrate the principle.

In the oxidation of an alcohol, a key mechanistic question is the timing of the cleavage of the C-H bond at the carbinol carbon. To investigate this, one could synthesize the deuterated analogue, this compound-α-d₁, and compare its oxidation rate (k_D) to that of the non-deuterated compound (k_H).

Primary KIE: If the C-H bond is broken in the rate-determining step, a significant primary KIE (typically k_H/k_D > 2) would be observed. acs.orgresearchgate.net This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. A large KIE would support a mechanism involving hydride transfer or hydrogen atom abstraction in the slow step. core.ac.uk

Secondary KIE: If the KIE is close to unity (k_H/k_D ≈ 1), it suggests the C-H bond is not broken in the rate-determining step. wikipedia.org

Solvent Isotope Effect: Comparing the reaction rate in H₂O versus D₂O can elucidate the role of O-H bond cleavage. A significant solvent isotope effect (k_H₂O/k_D₂O > 1) suggests the O-H bond is broken in or before the rate-determining step. nih.gov

Table 2: Interpretation of Hypothetical KIE Values for Alcohol Oxidation
Observed KIE (k_H/k_D)TypeMechanistic ImplicationSource
~1SecondaryC-H bond cleavage is not rate-determining. wikipedia.org
2-8PrimaryC-H bond cleavage occurs in the rate-determining step via a linear transition state. core.ac.uk
>10Primary (Large)Significant quantum tunneling contribution to hydrogen transfer. wikipedia.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms by modeling molecular structures, transition states, and reaction energy profiles. mdpi.com For reactions involving this compound, DFT can be used to corroborate experimental findings and predict reactivity. rsc.org

In the context of the asymmetric reduction of the ketone precursor, computational methods can elucidate the origins of stereoselectivity. Researchers can model the interaction between the chiral catalyst, the reducing agent, and the ketone. By calculating the energies of the two diastereomeric transition states that lead to the (R) and (S) alcohol enantiomers, the preferred reaction pathway can be identified. The enantiomeric excess can be predicted from the calculated energy difference (ΔΔG‡) between these transition states. nih.gov

For a mechanistic study like the alcohol oxidation discussed previously, DFT can be used to:

Map the Potential Energy Surface: Locate the structures of all reactants, intermediates, transition states, and products.

Calculate Activation Barriers: Determine the energy required for each step, identifying the rate-determining step as the one with the highest activation barrier. researchgate.net

Validate Proposed Mechanisms: Compare the calculated energy profiles for different proposed mechanisms (e.g., concerted vs. stepwise) to determine the most energetically favorable pathway.

Simulate KIEs: Computationally predict KIE values, which can then be compared with experimental results to provide strong support for a proposed mechanism.

Table 3: Application of Computational Methods in Mechanistic Studies
Computational MethodObjectiveInformation GainedSource
Geometry OptimizationFind stable structures of reactants, products, and intermediates.Bond lengths, bond angles, and overall molecular conformation. mdpi.com
Transition State Search (e.g., QST2/3, Berny)Locate the highest energy point along the reaction coordinate.Structure of the transition state and the activation energy barrier (ΔG‡). nih.gov
Frequency CalculationCharacterize stationary points and calculate zero-point energies.Confirmation of minima (0 imaginary frequencies) or transition states (1 imaginary frequency); data for KIE calculations. rsc.org
Reaction Pathway Following (IRC)Connect a transition state to its corresponding reactants and products.Confirmation that the correct transition state links the desired species. researchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms within the Cyclohexyl(4-(trifluoromethyl)phenyl)methanol molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecular connectivity and environment of each atom.

The aromatic protons on the trifluoromethyl-substituted phenyl ring would appear as two doublets in the downfield region (typically δ 7.3-7.7 ppm) due to the electron-withdrawing nature of the -CF₃ group. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to appear as a doublet around δ 4.3-4.8 ppm. The protons of the cyclohexyl group will produce a complex series of multiplets in the upfield region (δ 0.9-2.0 ppm). The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Predicted Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic H (ortho to CF₃)~7.6d (doublet)Deshielded by the adjacent electron-withdrawing CF₃ group.
Aromatic H (meta to CF₃)~7.4d (doublet)Couples with the ortho protons.
CH-OH (carbinol)~4.5d (doublet)Couples with the adjacent cyclohexyl proton.
Cyclohexyl H (CH attached to carbinol)~1.8-2.0m (multiplet)Complex signal due to coupling with multiple neighboring protons.
Cyclohexyl H (other CH₂)~1.0-1.8m (multiplet)Overlapping signals from the remaining 10 protons on the cyclohexyl ring.
OHVariables (singlet, broad)Chemical shift is dependent on solvent, temperature, and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have signals in the δ 120-150 ppm range, with their exact shifts influenced by the -CF₃ and the cyclohexyl-methanol substituents. The carbinol carbon (CH-OH) is expected around δ 75-80 ppm. The carbons of the cyclohexyl ring will appear in the δ 25-45 ppm range.

Predicted Carbon GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (if coupled to F)Notes
CF₃~124q (quartet)Large one-bond C-F coupling constant.
Aromatic C (ipso-CF₃)~130q (quartet)Smaller two-bond C-F coupling.
Aromatic C (ipso-CH(OH)R)~148s (singlet)Quaternary carbon attached to the cyclohexylmethanol group.
Aromatic CH~125-128s (singlet) or d (doublet)Signals for the four aromatic CH carbons, may show C-F coupling.
CH-OH (carbinol)~79s (singlet)Characteristic shift for a secondary alcohol carbon.
Cyclohexyl CH~45s (singlet)The carbon attached to the carbinol center.
Cyclohexyl CH₂~26-29s (singlet)Multiple signals for the other five carbons of the cyclohexyl ring.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. Since there is only one trifluoromethyl group in the molecule, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. For the closely related compound 1-cyclohexyl-4-(trifluoromethyl)benzene, the chemical shift is reported at approximately -62.25 ppm (relative to CCl₃F) when measured in CDCl₃. rsc.org A similar value is expected for this compound, as the substituent on the phenyl ring is only slightly different.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₄H₁₇F₃O, which corresponds to a monoisotopic mass of approximately 258.12 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 258. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org

Alpha-cleavage would involve the loss of a cyclohexyl radical (•C₆H₁₁) to form a resonance-stabilized cation at m/z 175.

Dehydration would lead to the loss of H₂O (18 amu), resulting in a fragment ion at m/z 240.

Another significant fragmentation could be the loss of the entire trifluoromethylphenyl group, leading to a cyclohexyl cation fragment.

m/z ValueProposed Fragment IdentityFragmentation Pathway
258[M]⁺ (Molecular Ion)-
240[M - H₂O]⁺Dehydration
175[M - C₆H₁₁]⁺Alpha-Cleavage
83[C₆H₁₁]⁺Cleavage of the bond between the phenyl and cyclohexylmethanol groups.

X-ray Crystallography for Solid-State Structure Determination (for analogous compounds)

While the specific crystal structure of this compound is not publicly documented, analysis of analogous compounds provides insight into its likely solid-state arrangement. Studies on similar molecules, such as N′-((1-hydroxycyclohexyl)(phenyl)methyl)-2-methoxybenzohydrazide, show that the cyclohexyl ring typically adopts a stable chair conformation. researchgate.net Furthermore, crystal structures of alcohol-containing molecules like triphenylmethanol (B194598) reveal the formation of extensive intermolecular hydrogen-bonding networks. It is highly probable that this compound molecules would form hydrogen-bonded chains or cyclic structures (dimers, tetramers) in the solid state, with the hydroxyl group of one molecule interacting with the hydroxyl group of a neighboring molecule. researchgate.net These interactions govern the molecular packing in the crystal lattice.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Analysis (for related alcohol compounds)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For alcohol-containing compounds, the spectrum is dominated by features from the O-H and C-O bonds. libretexts.org

Based on data from related compounds like cyclohexanol (B46403) and benzyl (B1604629) alcohol, the FTIR spectrum of this compound is expected to exhibit the following key absorptions:

O-H Stretch: A very strong and broad absorption band in the region of 3200–3500 cm⁻¹. The broadness of this peak is a clear indication of intermolecular hydrogen bonding. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group appear just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).

C-O Stretch: A strong band in the 1050–1260 cm⁻¹ region corresponds to the stretching vibration of the carbinol C-O bond. orgchemboulder.com

C-F Stretch: Strong absorptions associated with the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.

Studies comparing benzyl alcohol and cyclohexylmethanol have shown that the specific conformation of the alcohol can be influenced by dispersion forces from the ring systems, which can be probed by vibrational spectroscopy in supersonic jets. nih.gov

Structure Activity Relationship Sar Studies of Cyclohexyl 4 Trifluoromethyl Phenyl Methanol Derivatives

Design Principles for Rational Structural Modification

The rational design of derivatives of cyclohexyl(4-(trifluoromethyl)phenyl)methanol is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity. A primary strategy involves the modification of distinct regions of the molecule to probe their influence on biological targets. These regions typically include the cyclohexyl ring, the phenyl ring, and the methanol (B129727) group.

One common design principle is ring modification . For instance, altering the size of the cycloalkyl group can have a significant impact on activity. Studies on similar compounds have shown that smaller rings, such as cyclobutyl or cyclopentyl, can lead to enhanced potency compared to the larger cyclohexyl ring. nih.gov This suggests that the steric bulk and conformational flexibility of the cycloalkyl moiety are critical for optimal interaction with the biological target.

Another key principle is substituent modification on the phenyl ring. The trifluoromethyl group at the para-position is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule, affecting its binding affinity and metabolic stability. Rational design often involves introducing other substituents at various positions on the phenyl ring to explore the effects of electronics and sterics on activity.

Furthermore, modification of the linker , in this case, the methanol group, is a crucial aspect of the design strategy. The hydroxyl group of the methanol moiety can participate in hydrogen bonding with the target protein. Esterification or etherification of this group, or its replacement with other functional groups like amines or amides, can modulate the compound's polarity, lipophilicity, and ability to form key interactions.

Impact of Substituent Variations on Molecular Functionality

The systematic variation of substituents on the this compound scaffold allows for a detailed exploration of the SAR. The nature and position of these substituents can profoundly affect the molecule's potency, selectivity, and pharmacokinetic properties.

Substituents on the Phenyl Ring: The trifluoromethyl group is a key feature, and its replacement with other electron-withdrawing or electron-donating groups can lead to significant changes in activity. For example, replacing it with a methoxy (B1213986) group could alter the electronic distribution and potentially change the binding mode of the molecule. The introduction of additional substituents on the phenyl ring can also be explored. For instance, adding a halogen or a small alkyl group at the ortho- or meta-positions could provide additional steric bulk or electronic interactions that enhance binding.

The following table summarizes the hypothetical impact of various substituents on the activity of this compound derivatives based on general principles observed in similar compounds.

Modification Site Substituent Predicted Impact on Activity Rationale
Phenyl Ring (para-position)-CF3 (Reference)HighStrong electron-withdrawing nature, enhances binding affinity.
-OCH3Moderate to LowElectron-donating, may alter electronic requirements for binding.
-ClModerateElectron-withdrawing, but with different steric and electronic profile than -CF3.
Cyclohexyl Ring-OHVariableCan increase polarity and form hydrogen bonds, but may decrease cell permeability.
-CH3VariableCan increase lipophilicity and van der Waals interactions, but may introduce steric hindrance.
Methanol Group-OCH3ModerateReduces hydrogen bonding capability but increases lipophilicity.
-NH2Moderate to HighCan act as a hydrogen bond donor and acceptor, potentially improving binding.

Stereochemical Influences on Molecular Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govmdpi.com The presence of a chiral center at the carbon atom bearing the hydroxyl group means that the compound can exist as two enantiomers, (R)- and (S)-cyclohexyl(4-(trifluoromethyl)phenyl)methanol. These enantiomers can exhibit significantly different pharmacological activities.

Biological systems, being chiral themselves, often interact stereoselectively with drugs. researchgate.net One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may have low or no affinity. ethernet.edu.et This is because the three-dimensional arrangement of atoms in the active enantiomer allows for a more complementary fit with the binding site, maximizing favorable interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The differential activity of enantiomers can have profound implications. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." In some cases, the distomer may be inactive, but in others, it could contribute to off-target effects or even have an antagonistic effect. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for developing safe and effective therapeutic agents.

The following table illustrates the hypothetical differential activity of the enantiomers of this compound.

Enantiomer Relative Binding Affinity Hypothetical Biological Activity
(R)-cyclohexyl(4-(trifluoromethyl)phenyl)methanolHighPotent Inhibitor
(S)-cyclohexyl(4-(trifluoromethyl)phenyl)methanolLowWeak or Inactive

Theoretical and Computational Chemistry Studies of Cyclohexyl 4 Trifluoromethyl Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and chemical reactivity of a molecule like Cyclohexyl(4-(trifluoromethyl)phenyl)methanol. nih.gov These calculations solve approximations of the Schrödinger equation to provide insights into the electron distribution and energy levels within the molecule.

For this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and various electronic parameters. nih.gov Key reactivity descriptors that can be derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Electron Density Distribution: These calculations map the electron density, revealing the electron-rich and electron-deficient regions of the molecule. This is visualized through molecular electrostatic potential (MEP) maps, where red areas (negative potential) indicate regions prone to electrophilic attack and blue areas (positive potential) suggest sites for nucleophilic attack. mdpi.com

Illustrative Data Table: Calculated Reactivity Descriptors for a Hypothetical Molecule

ParameterValue (Illustrative)Description
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical stability
Electronegativity (χ)4.35Measure of the ability to attract electrons
Chemical Hardness (η)2.85Resistance to change in electron distribution

Conformer Analysis and Exploration of Potential Energy Surfaces

The flexibility of the cyclohexyl ring and the rotational freedom around the bond connecting the carbinol carbon to the phenyl ring mean that this compound can exist in multiple conformations. Conformer analysis is essential to identify the most stable three-dimensional structures and to understand the molecule's dynamic behavior. figshare.com

This analysis involves scanning the potential energy surface (PES) by systematically rotating key dihedral angles. For each resulting geometry, a quantum chemical energy calculation is performed. The results allow for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. This process provides a detailed understanding of the molecule's conformational preferences, which is vital for interpreting its physical properties and biological interactions. figshare.com

Illustrative Data Table: Relative Energies of Hypothetical Conformers

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Population (%)
160°0.0075.2
2180°1.2515.5
3-60°2.109.3

Molecular Docking Investigations (e.g., in Enzyme-Ligand Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or a protein. This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. mdpi.com

In the context of this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for specific enzymes. nih.gov The process involves:

Obtaining the 3D crystal structure of the target enzyme.

Generating the 3D structure of the ligand (this compound).

Using a docking algorithm to place the ligand into the enzyme's active site in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity.

The results would provide insights into the binding mode, the key amino acid residues involved in the interaction, and the binding energy, which indicates the strength of the interaction. nih.gov

Illustrative Data Table: Results of a Hypothetical Docking Study

Target EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Dihydrofolate Reductase-8.5Leu-22, Phe-31, Ser-59Hydrogen bond, Hydrophobic
Cyclooxygenase-2-7.9Tyr-385, Arg-120Pi-Alkyl, Hydrogen bond

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov For this compound, methods like Time-Dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. Furthermore, calculations of vibrational frequencies can provide a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. figshare.com NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra. nih.gov

In addition to predicting spectra, computational methods can be used to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. This can provide valuable insights into the molecule's reactivity and degradation pathways.

Illustrative Data Table: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted Value (Illustrative)
UV-Vis λmax265 nm
IR Frequency (O-H stretch)3450 cm⁻¹
¹H NMR Chemical Shift (CH-OH)4.8 ppm
¹³C NMR Chemical Shift (CF₃)124 ppm (quartet)

Applications in Advanced Organic Chemistry and Chemical Biology Research

Role as Key Synthetic Intermediates in the Construction of Complex Molecules (e.g., Siponimod Intermediates)

The cyclohexyl(aryl)methanol motif is a cornerstone in the synthesis of complex molecular architectures, serving as a pivotal intermediate that can be readily modified to construct more elaborate structures. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and nucleophilic substitution, while the cyclohexyl and trifluoromethylphenyl groups modulate the compound's steric and electronic properties, influencing reactivity and the conformation of the final product.

A prominent example of the utility of this scaffold is found in the synthesis of pharmaceuticals. While Cyclohexyl(4-(trifluoromethyl)phenyl)methanol itself is a specific isomer, a closely related structural analog, (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol , serves as a key intermediate in the industrial preparation of Siponimod. cenmed.com Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.

Catalytic Applications and Ligand Development Based on the this compound Scaffold

The structural features of this compound—specifically its chirality at the benzylic carbon and the distinct steric and electronic properties of its substituents—make its scaffold a promising candidate for the development of specialized ligands for asymmetric catalysis. In this context, the alcohol can be functionalized to coordinate with a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction.

While specific catalytic applications using the this compound scaffold are not yet widely reported, the broader class of chiral aryl methanols is instrumental in this field. The combination of a bulky cyclohexyl group and an electronically distinct trifluoromethylphenyl group can be leveraged to create ligands with unique properties. For instance, such ligands could be employed in:

Asymmetric Hydrogenation: Where the chiral ligand-metal complex selectively produces one enantiomer of a chiral product.

Cross-Coupling Reactions: To control the formation of specific stereoisomers in C-C bond-forming reactions.

Lewis Acid Catalysis: Where the chiral alcohol, or a derivative, acts as a ligand for a Lewis acidic metal to catalyze reactions like Diels-Alder or aldol (B89426) additions in a stereoselective manner.

The development of molecular scaffolds that can be readily attached to and cleaved from a substrate is an active area of research for directing C-H functionalization reactions. nih.gov The aryl alcohol moiety present in this compound is a suitable anchor for such scaffolds, opening possibilities for regioselective modification of the aromatic ring, which can then be used to build novel catalysts or complex molecules. nih.gov

Enzyme Inhibition Studies (In Vitro Biochemical Characterization)

The trifluoromethylphenyl motif, a key component of this compound, is a well-established pharmacophore in drug discovery. Its strong electron-withdrawing nature and lipophilicity significantly influence a molecule's binding affinity, metabolic stability, and cell permeability. Consequently, derivatives incorporating this group have been extensively studied as inhibitors of various enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. Research has shown that thiourea (B124793) derivatives containing a trifluoromethylphenyl group can be effective cholinesterase inhibitors. The trifluoromethyl group often enhances binding to the active site of these enzymes. For instance, studies on related salicylanilide (B1680751) inhibitors have demonstrated that N-[3,5-bis(trifluoromethyl)phenyl] analogues can potently inhibit both AChE and BuChE. The strategic placement of trifluoromethyl groups on the phenyl ring is a key factor in modulating the inhibitory potency and selectivity.

Compound ClassDerivative ExampleTarget EnzymeInhibitory Activity (IC₅₀)
Thiourea/Amide AnaloguesN-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAChE & BuChEReported as a potent dual inhibitor, superior to the parent compound.
Hydrazone DerivativesHydrazones of 4-(trifluoromethyl)benzohydrazideAChE & BuChEShowed varying levels of inhibition, with most being stronger inhibitors of AChE.

Soluble epoxide hydrolase (sEH) is an enzyme that degrades beneficial epoxy-fatty acids, which play roles in regulating blood pressure and inflammation. Inhibition of sEH is a promising therapeutic strategy for cardiovascular and inflammatory diseases. The 1,3-disubstituted urea (B33335) moiety is a powerful pharmacophore for sEH inhibition, and incorporating a trifluoromethylphenyl group is a common strategy to enhance potency. The urea's oxygen atoms form hydrogen bonds with key residues in the enzyme's active site, while the trifluoromethylphenyl group occupies a hydrophobic pocket, strengthening the binding interaction. Numerous studies have synthesized and evaluated urea and amide derivatives bearing this moiety, leading to highly potent inhibitors.

Compound ClassDerivative ExampleTarget EnzymeInhibitory Potency (IC₅₀)
Trifluoromethylphenyl Urea1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)Human sEHLow nanomolar range
Trifluoromethylphenyl AmideAmide analogues where the urea is replaced by an amide linkerHuman sEHGenerally potent, though often slightly less so than their urea counterparts.
Trifluoromethylphenyl UreaVarious 1-aryl-3-alkyl urea derivatives with a 4-trifluoromethylphenyl groupHuman sEHPotency is highly dependent on the substitution pattern, with many derivatives showing nanomolar to sub-nanomolar inhibition.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the immune system by trimming peptides before they are presented on Major Histocompatibility Complex (MHC) class I molecules. Modulating ERAP1 activity is a potential therapeutic approach for autoimmune diseases and cancer. Research has led to the discovery of selective ERAP1 inhibitors, including sulfonamide derivatives containing a trifluoromethylphenyl group. One such compound, 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid , was identified as a unique modulator of ERAP1. Interestingly, this compound acts as an allosteric activator for small fluorogenic substrates but competitively inhibits the processing of longer, physiologically relevant peptides. This dual activity provides valuable insights into the enzyme's mechanism.

Compound ClassDerivative ExampleTarget EnzymeMechanism of Action
Trifluoromethylphenyl Sulfonamide4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acidERAP1Allosteric activator for small substrates; competitive inhibitor for longer peptide substrates.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of most drugs. nih.gov Interactions with CYP enzymes are a major cause of drug-drug interactions, which can lead to toxicity or reduced efficacy. nih.govresearchgate.net The trifluoromethyl group is often intentionally incorporated into drug candidates to block metabolically labile positions. By replacing a hydrogen or methyl group with a CF₃ group, chemists can prevent oxidative metabolism by CYP enzymes at that site, thereby increasing the drug's half-life and bioavailability.

However, compounds containing trifluoromethylphenyl groups can also act as inhibitors or inducers of CYP enzymes. For example, the trifluoromethyl group's strong electron-withdrawing properties can influence how the molecule binds to the heme iron center of the enzyme, potentially leading to inhibition of isoforms like CYP3A4 or CYP2C9. nih.gov Therefore, during drug development, it is crucial to screen compounds containing this motif for their potential to interact with key CYP enzymes to avoid adverse clinical outcomes. fda.gov

Development of Novel Functional Molecules for Specialized Chemical Products (e.g., Agrochemical Precursors)

The molecular architecture of this compound, featuring a trifluoromethylphenyl group, positions it as a valuable precursor in the synthesis of novel functional molecules, particularly within the agrochemical sector. The trifluoromethyl (-CF3) group is a key pharmacophore in modern drug discovery and agrochemical design due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity.

The presence of the -CF3 group can significantly influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical for the efficacy of agrochemicals. Research into trifluoromethyl-containing compounds has shown their importance in creating potent herbicides, fungicides, and insecticides. For instance, the trifluoromethyl group is a crucial component in several commercial agrochemicals, where it contributes to their biological activity and stability in the environment. While direct synthesis of agrochemicals from this compound is not extensively documented in publicly available literature, its structure represents a key building block for creating more complex molecules with desired biological activities.

The development of novel functional molecules often involves the modification of existing scaffolds to enhance performance. The hydroxyl group in this compound provides a reactive site for further chemical transformations, allowing for the introduction of other functional groups or the linkage to other molecular fragments. This versatility makes it a suitable starting material for combinatorial chemistry approaches aimed at discovering new agrochemicals.

Table 1: Properties Influenced by the Trifluoromethyl Group in Agrochemical Design

Property Influence of Trifluoromethyl Group
Lipophilicity Increases, potentially enhancing membrane permeability.
Metabolic Stability Increases resistance to oxidative metabolism.
Binding Affinity Can enhance interactions with target enzymes or receptors.

| Acidity of Nearby Protons | Increases, which can influence reactivity and binding. |

Supramolecular Chemistry and Intermolecular Interactions (e.g., Hydrogen Bonding and Dispersion Effects)

The structure of this compound is conducive to a range of intermolecular interactions that are fundamental to supramolecular chemistry. These non-covalent interactions, including hydrogen bonding and dispersion forces, dictate the self-assembly of molecules into larger, ordered structures.

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the hydroxyl (-OH) group. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This allows for the formation of hydrogen-bonded chains or networks in the solid state and influences its solubility and aggregation behavior in solution. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can modulate the acidity of the hydroxyl proton, thereby influencing the strength of the hydrogen bonds it forms.

Dispersion Effects: Both the cyclohexyl and the 4-(trifluoromethyl)phenyl groups contribute significantly to London dispersion forces. The cyclohexyl ring, being a flexible aliphatic moiety, can engage in significant van der Waals interactions. The aromatic trifluoromethylphenyl group contributes through π-π stacking and other dispersion interactions.

Computational studies on similar systems, such as benzene-cyclohexane dimers, have revealed that aliphatic-aromatic interactions can be surprisingly strong, sometimes even stronger than aromatic-aromatic (π-π) stacking interactions. This is due to a favorable interplay of dispersion and electrostatic forces. In this compound, the interaction between the cyclohexyl ring of one molecule and the trifluoromethylphenyl ring of another could be a significant factor in its crystal packing and self-assembly.

The fluorine atoms of the trifluoromethyl group can also participate in weaker interactions, such as C-H···F hydrogen bonds, further directing the supramolecular architecture. The interplay of these various non-covalent forces—hydrogen bonding, π-π interactions, and dispersion forces—makes this compound an interesting candidate for studies in crystal engineering and the design of self-assembling materials.

| Weak C-H···F Bonds | C-H bonds and fluorine atoms | Can provide additional directional control in packing. |

Q & A

Q. What are the common synthetic routes for Cyclohexyl(4-(trifluoromethyl)phenyl)methanol?

The compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation. A standard method involves reacting cyclohexylmagnesium bromide with 4-(trifluoromethyl)benzaldehyde under anhydrous conditions, followed by acidic workup to yield the alcohol . Key steps include:

  • Anhydrous reaction conditions to prevent hydrolysis of the Grignard reagent.
  • Temperature control (e.g., −10°C to 0°C) to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Example protocol:

StepReagents/ConditionsYield
Grignard formationCyclohexyl bromide, Mg, THF, reflux85%
Aldehyde addition4-(Trifluoromethyl)benzaldehyde, 0°C, 2h78%
QuenchingHCl (1M), ice bath90%

Q. How is the hydroxyl group in this compound characterized experimentally?

The hydroxyl group is identified via:

  • ¹H NMR : A broad singlet at δ 2.1–2.5 ppm (exchangeable proton).
  • IR spectroscopy : O-H stretch at ~3200–3600 cm⁻¹ .
  • Derivatization : Acetylation with acetic anhydride to confirm reactivity .

Example NMR data (from analogous structures):

  • Phenyl(4-(trifluoromethyl)phenyl)methanol acetate: ¹H NMR (CDCl₃) δ 5.85 (s, 1H, CH), 7.4–7.6 (m, aromatic) .

Q. What solvents are optimal for dissolving this compound?

Due to its alcohol moiety and aromatic/cyclohexyl groups, it exhibits solubility in:

  • Polar aprotic solvents : DMSO, DMF (enhanced by hydrogen bonding).
  • Chlorinated solvents : Dichloromethane, chloroform.
  • Ethers : THF, diethyl ether (moderate solubility). Poor solubility in water or hexane .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. This necessitates tailored conditions for functionalization:

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
  • Buchwald-Hartwig amidation : Requires strong bases (e.g., Cs₂CO₃) and XPhos ligands .

Comparative reactivity of analogs:

SubstituentReaction Rate (Suzuki)Reference
-CF₃Slow (electron-deficient aryl)
-OCH₃Moderate (electron-rich aryl)

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Conflicting stereochemistry (e.g., racemization during Grignard reactions) can be addressed via:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselectivity .
  • Low-temperature quenching (−78°C) to preserve configuration.
  • Chiral HPLC for enantiomer separation (e.g., Chiralpak AD-H column) .

Q. How can the hydroxyl group be functionalized for downstream applications?

The alcohol can be converted to:

  • Sulfonates : Reaction with methanesulfonyl chloride (MsCl) in CH₂Cl₂ (0°C, 90% yield) .
  • Ethers : Mitsunobu reaction with Ph₃P/DIAD and alcohols (e.g., benzyl alcohol) .
  • Ketones : Oxidation with PCC or Dess-Martin periodinane .

Example optimization:

DerivativeConditionsYield
MesylateMsCl, Et₃N, 0°C, 2h92%
Benzyl etherDIAD, Ph₃P, RT, 12h85%

Q. What analytical methods differentiate this compound from structurally similar analogs?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) : Exact mass for C₁₄H₁₅F₃O⁺ ([M+H]⁺ = 264.1128).
  • ¹⁹F NMR : Distinct signals for -CF₃ (−63 ppm) vs. other fluorinated groups .
  • X-ray crystallography : Resolves cyclohexyl chair conformation and aryl stacking .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats (alcohols can irritate skin).
  • Ventilation : Use fume hoods due to volatile solvents (THF, DCM).
  • Waste disposal : Halogenated waste for fluorinated byproducts .

Contradiction Analysis & Troubleshooting

Q. How to address low yields in large-scale synthesis?

Common issues and solutions:

  • Side reactions : Add Grignard reagent slowly to control exotherms .
  • Impurities : Use activated charcoal or recrystallization (hexane/EtOAc).
  • Moisture sensitivity : Rigorous drying of glassware and solvents .

Q. Why do computational predictions of logP conflict with experimental data?

Discrepancies arise from:

  • Solvent effects : Calculated logP (e.g., ChemAxon) may not account for H-bonding in polar solvents.
  • Conformational flexibility : Cyclohexyl ring puckering alters hydrophobicity .
  • Experimental validation : Use shake-flask method (octanol/water) for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.